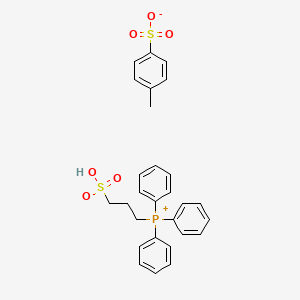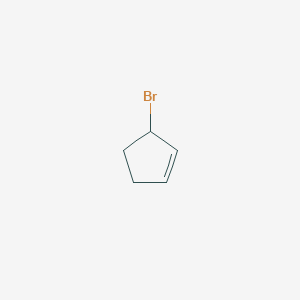
3-Bromocyclopentene
Descripción general
Descripción
3-Bromocyclopentene is an organic compound with the molecular formula C5H7Br It is a brominated derivative of cyclopentene, characterized by the presence of a bromine atom attached to the third carbon of the cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromocyclopentene can be synthesized through several methods. One common approach involves the allylic bromination of cyclopentene using N-bromosuccinimide (NBS) in the presence of light. The reaction proceeds as follows:
Cyclopentene + NBS + Light: Cyclopentene is treated with NBS in the presence of light, leading to the formation of this compound through an allylic bromination mechanism.
Industrial Production Methods
Industrial production of this compound typically involves the same allylic bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and efficient separation techniques helps in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromocyclopentene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cyclopentanol.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form cyclopentadiene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) are commonly used for substitution reactions.
Electrophilic Addition: Halogens (e.g., Br2) and hydrogen halides (e.g., HBr) are used for addition reactions.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) are used for elimination reactions.
Major Products Formed
Cyclopentanol: Formed through nucleophilic substitution.
Dibromocyclopentane: Formed through electrophilic addition of bromine.
Cyclopentadiene: Formed through elimination reactions.
Aplicaciones Científicas De Investigación
3-Bromocyclopentene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates.
Mecanismo De Acción
The mechanism of action of 3-bromocyclopentene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. For example, in allylic bromination, the reaction proceeds through a radical mechanism where the bromine atom is introduced at the allylic position .
Comparación Con Compuestos Similares
Similar Compounds
Bromocyclopentane: A brominated derivative of cyclopentane, differing from 3-bromocyclopentene by the absence of a double bond.
Cyclopentene: The parent compound of this compound, lacking the bromine atom.
Dibromocyclopentane: A compound with two bromine atoms attached to the cyclopentane ring.
Uniqueness
This compound is unique due to its combination of a bromine atom and a double bond, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Propiedades
IUPAC Name |
3-bromocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWYECAAVJTKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457856 | |
| Record name | 3-bromocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36291-48-2 | |
| Record name | 3-bromocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one](/img/structure/B1599751.png)
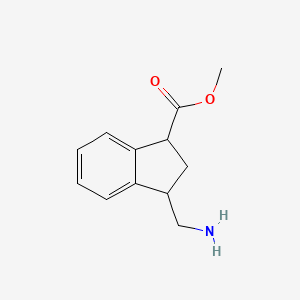
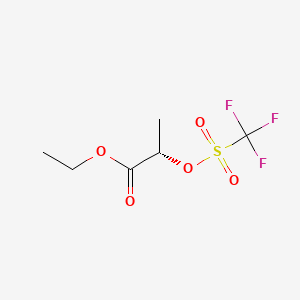
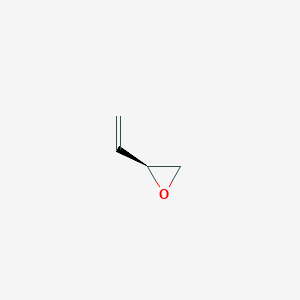
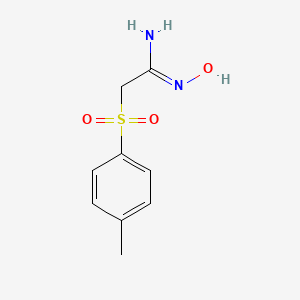
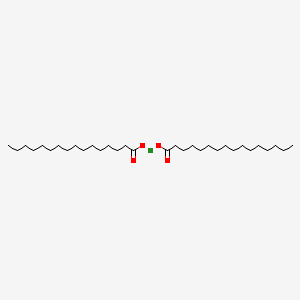
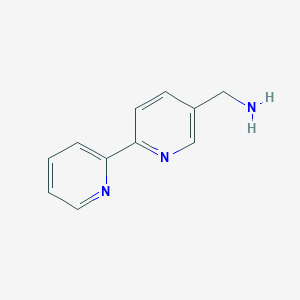
![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)
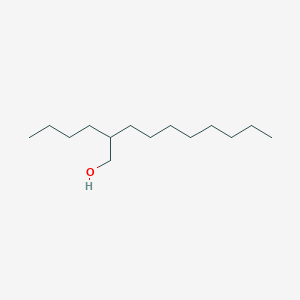
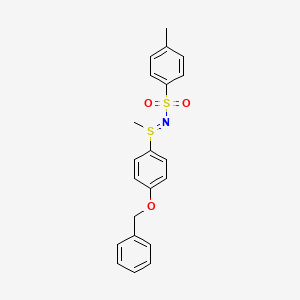

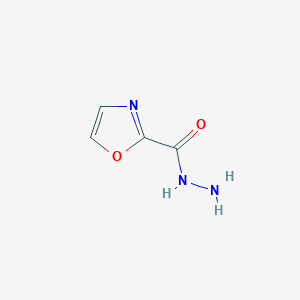
![(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide](/img/structure/B1599772.png)
